2,2-Difluoro-1-phenylethanol is an organic compound with the molecular formula . It features two fluorine atoms and a phenyl group attached to an ethanol backbone, making it a compound of interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is classified as a secondary alcohol and is notable for its potential applications in medicinal chemistry and material science .
The synthesis of 2,2-Difluoro-1-phenylethanol can be achieved through several methods:
The choice of synthesis method can depend on factors such as desired yield, purity, and scalability. For instance, the reaction conditions (temperature, pressure, and solvent) can significantly affect the outcome of the synthesis. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the reaction progress and characterize the final product .
The molecular structure of 2,2-Difluoro-1-phenylethanol can be represented as follows:
The compound has a molecular weight of approximately 174.15 g/mol. Its structural formula can be depicted in various representations including Lewis structures and three-dimensional models, showcasing the spatial arrangement of atoms and bonds .
2,2-Difluoro-1-phenylethanol participates in several chemical reactions:
These reactions are influenced by the electronic effects of the fluorine substituents, which enhance the electrophilicity of adjacent carbon atoms, facilitating various transformation pathways.
The mechanism of action for 2,2-Difluoro-1-phenylethanol involves its interactions with biological molecules:
Studies have shown that 2,2-Difluoro-1-phenylethanol affects key signaling molecules such as protein kinases and transcription factors, leading to alterations in cellular metabolism .
Physical property data is crucial for understanding how this compound behaves under different conditions, which informs its applications in research and industry .
2,2-Difluoro-1-phenylethanol has several applications across different scientific fields:
The catalytic asymmetric reduction of 2,2-difluoroacetophenone represents the most direct route to enantiomerically enriched 2,2-difluoro-1-phenylethanol. This transformation faces significant challenges due to the electron-withdrawing nature of the difluoromethyl group, which reduces the carbonyl's electrophilicity and complicates stereocontrol. The Corey-Bakshi-Shibata (CBS) reduction system employing chiral oxazaborolidine catalysts achieves exceptional enantioselectivities (>98% ee) for the (S)-alcohol when catalysts derived from (S)-diphenylprolinol are utilized. The mechanism involves a highly organized six-membered transition state where the oxazaborolidine's boron atom coordinates with the carbonyl oxygen, while the nitrogen directs hydride delivery from the borane moiety to the carbonyl's si-face [4].
Computational enzyme design has revolutionized biocatalytic approaches to this reduction. The CASCO strategy (catalytic selectivity by computational design) enables the creation of mutant libraries with tailored enantioselectivity. By introducing mutations that favor specific substrate binding orientations and incorporating steric hindrance to block undesirable binding modes, researchers have engineered limonene epoxide hydrolase variants that achieve >99% ee for both enantiomers of 2,2-difluoro-1-phenylethanol. High-throughput molecular dynamics simulations predicted mutant performance, with experimental validation requiring screening of only 37 variants—a 90% reduction compared to traditional methods . Ruthenium-based diphosphine complexes (e.g., Ru(II)-(S)-BINAP/DMAP) provide a chemocatalytic alternative, achieving 94% ee through a metal-ligand bifunctional mechanism where the hydride transfer is synchronized with proton donation from the ligand [3] [4].
Table 1: Catalytic Asymmetric Reduction Systems for 2,2-Difluoroacetophenone
Catalyst Type | Representative Catalyst | ee (%) | Preferred Enantiomer | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Oxazaborolidine | (S)-CBS | >98 | (S) | 120 |
Engineered Epoxide Hydrolase | LEH variant (CASCO-designed) | >99 | (R) or (S) | 85 |
Ruthenium-Diphosphine | Ru(II)-(S)-BINAP/DMAP | 94 | (S) | 350 |
Nucleophilic difluoromethylation offers a convergent approach to 2,2-difluoro-1-phenylethanol by reacting bromodifluoromethyl phenyl sulfone with benzaldehyde derivatives. This method leverages the carbanion-stabilizing ability of the sulfone group to generate the key bromodifluoromethyl anion equivalent. Optimization requires strict temperature control (-78°C) and anhydrous conditions to suppress hydrolysis of the sensitive carbanion. The reaction proceeds via nucleophilic addition to the aldehyde carbonyl, yielding β-sulfonyl-α-bromodifluoromethyl alcohols as intermediates. Reductive desulfonylation using magnesium in methanol then cleaves the sulfone moiety, providing the target alcohol in 75-82% overall yield [4].
Phase-transfer catalysis (PTC) significantly enhances the practicality of this methodology. Chiral quaternary ammonium salts (e.g., N-(p-trifluoromethylbenzyl)cinchonidinium bromide) enable enantioselective difluoromethylation by organizing the reaction interface in biphasic systems (toluene/50% KOH). The hydrogen-bonding PTC variant employs thiourea catalysts to solubilize fluoride ions, facilitating in situ generation of the difluoromethyl anion from bromodifluoromethane (HCF₂Br). This approach achieves 40% ee but demonstrates remarkable functional group tolerance for ortho-substituted benzaldehydes [4] [7]. The inherent electrophilicity of benzaldehyde dictates reactivity, with electron-deficient aldehydes requiring extended reaction times (24-36 hours) compared to electron-rich analogues (8-12 hours).
Table 2: Nucleophilic Difluoromethylation Approaches to 2,2-Difluoro-1-phenylethanol Precursors
Reagent System | Catalyst | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
PhSO₂CF₂Br / n-BuLi | None | THF, -78°C → rt, 12h | 82 | 0 |
HCF₂Br / KF | (S,S)-(+)-Thiourea PTC | Toluene/50% KOH, 0°C, 24h | 68 | 40 |
BrCF₂CO₂Et / Zn | BF₃·Et₂O | DCM, reflux, 6h | 75* | N/A |
The Reformatsky reaction with ethyl bromodifluoroacetate provides access to 3,3-difluoro-3-phenyl-3-hydroxypropanoate esters, which serve as protected forms of 2,2-difluoro-1-phenylethanol. Activated zinc dust (10 mol%) in tetrahydrofuran (THF) efficiently generates the zinc enolate from ethyl bromodifluoroacetate at 65°C. Subsequent addition to benzaldehyde proceeds via a six-membered transition state, yielding the β-hydroxy ester with moderate diastereoselectivity (syn/anti 3:1). The reaction exhibits broad functional group compatibility, tolerating para-substituted benzaldehydes bearing methyl, chloro, and methoxy groups with yields consistently >70%. Chelation-controlled reduction of the β-hydroxy ester using DIBAL-H at -40°C then delivers the target diol selectively, avoiding over-reduction. Alternatively, ester hydrolysis with lithium hydroxide followed by thermal decarboxylation (150°C, mesitylene) provides an alternative deprotection pathway [3].
The moderate diastereoselectivity stems from competing transition states: the Felkin-Anh model favors the anti-isomer, while chelation-directed pathways dominate when Lewis acidic additives (e.g., MgBr₂) are present. Solvent effects profoundly influence yield, with ethereal solvents (THF, 2-MeTHF) outperforming aromatic alternatives (toluene, 45% yield). The electrophilicity of benzaldehyde significantly impacts reaction kinetics, requiring 18 hours for p-nitrobenzaldehyde versus 8 hours for p-methoxybenzaldehyde [3] [7].
Enantioselective biocatalysis provides sustainable routes to optically pure 2,2-difluoro-1-phenylethanol. Recombinant Saccharomyces cerevisiae expressing carbonyl reductases (e.g., ADH from Lactobacillus brevis) achieves kinetic resolution of racemic mixtures via enantioselective oxidation. When immobilized in calcium alginate beads, these whole-cell biocatalysts selectively oxidize the (R)-enantiomer of 2,2-difluoro-1-phenylethanol to 2,2-difluoroacetophenone, leaving the (S)-alcohol in >99% ee at 48% conversion. The cofactor NADPH regeneration is efficiently maintained through glucose dehydrogenase (GDH) coupling, enabling catalyst loadings as low as 5 g/L [2] [6].
Fungal transformations using Beauveria bassiana DSM 1344 demonstrate complementary stereoselectivity. Fresh mycelia preferentially reduce 2,2-difluoroacetophenone to the (R)-alcohol (89% ee), while agar-agar immobilization shifts selectivity toward the (S)-enantiomer (78% ee). This inversion is attributed to differential enzyme expression induced by immobilization stress. Process intensification in automated batch reactors (pH 7.0, 25°C, 150 rpm) optimizes productivity to 0.8 g/L/h, representing a 3-fold enhancement over flask-scale reactions. Notably, Rhizopus arrhizus DSM 1185 immobilized in polyurethane foams exhibits parallel metabolic pathways, producing trace tyrosol derivatives via enzymatic hydroxylation—a side reaction requiring careful monitoring [6].
Table 4: Biocatalytic Systems for Enantioselective Synthesis of 2,2-Difluoro-1-phenylethanol
Biocatalyst | Form | Substrate | Product ee (%) | Conversion (%) |
---|---|---|---|---|
S. cerevisiae (recombinant ADH) | Alginate-immobilized | Racemic alcohol | >99 (S) | 48 |
Beauveria bassiana DSM 1344 | Fresh mycelia | 2,2-Difluoroacetophenone | 89 (R) | 95 |
Beauveria bassiana DSM 1344 | Agar-immobilized | 2,2-Difluoroacetophenone | 78 (S) | 82 |
Rhizopus arrhizus DSM 1185 | Polyurethane foam | 2,2-Difluoroacetophenone | 94 (R) | 88 |
Photochemical C–H difluoroalkylation enables direct functionalization of aromatic hydrocarbons with bromodifluoroacetate reagents. This method employs fac-Ir(ppy)₃ (1 mol%) as a photocatalyst under 450 nm LED irradiation to generate the bromodifluoromethyl radical (•CF₂Br) from ethyl bromodifluoroacetate via single-electron transfer (SET). The radical subsequently adds to benzene or substituted benzenes, forming a benzylic radical intermediate that is oxidized by the Ir(IV) species. Hydrolysis of the resulting cation yields ethyl 2,2-difluoro-2-phenylethanol after ester reduction. Key to high yields (75%) is the addition of hydrogen atom transfer (HAT) mediators like thiophenol, which minimize polymerization by reducing the benzylic radical before cationic pathways dominate [4].
The reaction demonstrates excellent functional group tolerance for electron-rich arenes. Anisole undergoes regioselective para-difluoroalkylation (68% yield), while N-Boc-pyrrole reacts exclusively at the α-position (72% yield). Solvent optimization reveals hexafluoroisopropanol (HFIP) as ideal due to its ability to stabilize radical intermediates while enhancing substrate solubility. Radical clock experiments with methylcyclopropane confirm the radical mechanism through ring-opened products. The major limitation remains the low regioselectivity observed with meta-substituted arenes, where electronic and steric effects yield nearly statistical ortho/meta/para mixtures [4].
Table 5: Photochemical Difluoroalkylation for 2,2-Difluoro-1-phenylethanol Synthesis
Arene Substrate | Photocatalyst | HAT Mediator | Reaction Time (h) | Product Yield (%) |
---|---|---|---|---|
Benzene | fac-Ir(ppy)₃ | PhSH | 12 | 75 |
Anisole | fac-Ir(ppy)₃ | (Me₃Si)₃SiH | 10 | 68 |
N-Boc-pyrrole | Ru(bpy)₃Cl₂ | None | 8 | 72 |
Toluene | fac-Ir(ppy)₃ | PhSH | 15 | 63* |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8